3'-O-N-Octanoyl-A-D-glucopyranosyl-B-D-fructofuranoside
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Overview
Description
Preparation Methods
The synthesis of 3’-O-N-Octanoyl-A-D-glucopyranosyl-B-D-fructofuranoside involves chemo-enzymatic methods. One approach includes using glycosidases, which allow for the one-pot synthesis of glycosylated derivatives . This method is advantageous as it bypasses the need for multiple protection and deprotection steps, which are typically required in traditional chemical synthesis . Industrial production methods may involve the use of biocatalysts like sucrose phosphorylase to produce the compound on a larger scale .
Chemical Reactions Analysis
3’-O-N-Octanoyl-A-D-glucopyranosyl-B-D-fructofuranoside undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
This compound has several scientific research applications across various fields:
Mechanism of Action
The mechanism of action of 3’-O-N-Octanoyl-A-D-glucopyranosyl-B-D-fructofuranoside involves its integration into membrane bilayers, where it can influence membrane fluidity and permeability . Its molecular targets include membrane proteins and lipids, and it may interact with pathways involved in membrane stability and signaling .
Comparison with Similar Compounds
3’-O-N-Octanoyl-A-D-glucopyranosyl-B-D-fructofuranoside is unique among saccharolipids due to its specific fatty acid and sugar composition. Similar compounds include other saccharolipids like acylated glucosamines and mono- and digalactosyldiacylglycerols . These compounds share structural similarities but differ in their specific fatty acid chains and sugar moieties, which can influence their biological functions and applications .
Properties
Molecular Formula |
C20H36O12 |
---|---|
Molecular Weight |
468.5 g/mol |
IUPAC Name |
[(2R,3S,4R,5S,6S)-2-[(2R,3R,4R,5S)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] octanoate |
InChI |
InChI=1S/C20H36O12/c1-2-3-4-5-6-7-13(24)30-17-14(25)11(8-21)29-19(16(17)27)32-20(10-23)18(28)15(26)12(9-22)31-20/h11-12,14-19,21-23,25-28H,2-10H2,1H3/t11-,12-,14-,15-,16-,17+,18+,19+,20+/m0/s1 |
InChI Key |
NMVDZWILYFXVBZ-GKXIIZDWSA-N |
Isomeric SMILES |
CCCCCCCC(=O)O[C@@H]1[C@H]([C@@H](O[C@@H]([C@H]1O)O[C@@]2([C@@H]([C@H]([C@@H](O2)CO)O)O)CO)CO)O |
Canonical SMILES |
CCCCCCCC(=O)OC1C(C(OC(C1O)OC2(C(C(C(O2)CO)O)O)CO)CO)O |
Origin of Product |
United States |
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